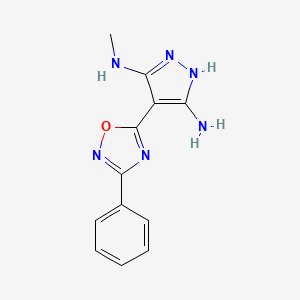![molecular formula C10H11ClFNO B1489781 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol CAS No. 1341818-68-5](/img/structure/B1489781.png)
1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol
Descripción general
Descripción
1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol is a compound that has recently been studied in the scientific community due to its potential applications in various fields. It is a nitrogen-containing heterocycle that is composed of a five-membered ring, a chlorine atom, and a fluorine atom. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. In addition, it has been studied for its potential use in the synthesis of novel materials and for its potential biological activities.
Aplicaciones Científicas De Investigación
Antibacterial Activity
1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol and its derivatives have shown significant potential in the field of antibacterial agents. Studies have explored their efficacy against various Gram-positive and Gram-negative bacteria. For instance, 7-azetidinylquinolones, a related group of compounds, have demonstrated notable antibacterial potency, and their structure-activity relationships have been a focus of research (Frigola et al., 1994). Additionally, azetidinone derivatives synthesized from 2-aminopyridine have been evaluated for their antimicrobial activities, indicating their potential as therapeutic agents in combating bacterial infections (Patel & Desai, 2005).
Antimicrobial and Antifungal Properties
Various derivatives of azetidinone, including those related to 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol, have been synthesized and tested for antimicrobial and antifungal properties. Compounds like 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2 H )-yl)-4-ethyl-azetidin-2-ones have shown promising results against strains like Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Desai & Dodiya, 2014).
Anti-Inflammatory Activity
Azetidinone derivatives have been explored for their potential anti-inflammatory effects. Research indicates that some azetidinone compounds, possibly including those related to 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol, could be effective in treating inflammation. Studies have synthesized and tested these compounds for anti-inflammatory properties, comparing them with standard drugs (Sharma, Maheshwari, & Bindal, 2013).
Antidepressant and Nootropic Agents
The chemical structure of azetidinone and its derivatives has been a subject of study for their potential as central nervous system (CNS) active agents. Research has shown that some derivatives exhibit antidepressant and nootropic activities, indicating their potential use in treating mental health disorders (Thomas et al., 2016).
Antitubercular Properties
Azetidinone derivatives, including those structurally related to 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol, have been investigated for their potential as antitubercular agents. Research has focused on synthesizing specific derivatives and evaluating their efficacy against Mycobacterium tuberculosis (Pramod et al., 2021).
Synthesis and Characterization
Studies have also delved into the synthesis and structural characterization of various azetidinone derivatives. These investigations provide valuable insights into the chemical properties and potential applications of these compounds in pharmaceutical research (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-2-1-3-10(12)8(9)6-13-4-7(14)5-13/h1-3,7,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCPRCDOJXKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



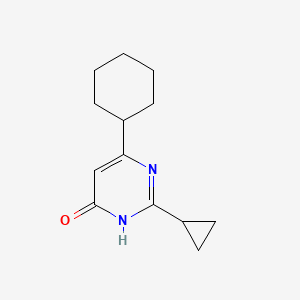
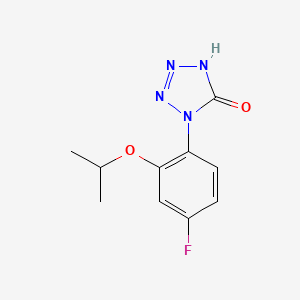
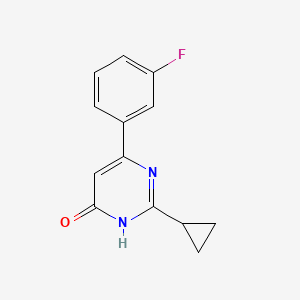
![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)
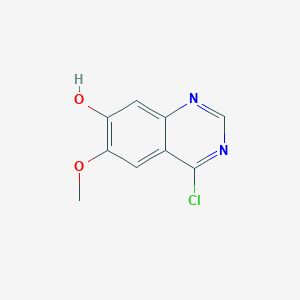
![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)
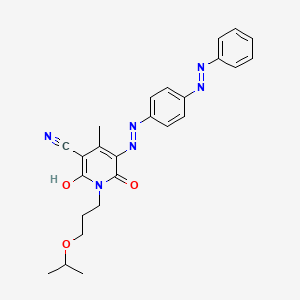
![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)
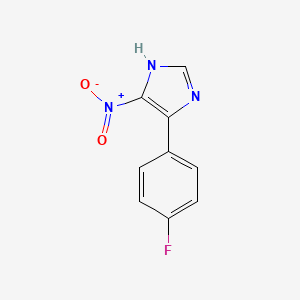
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)
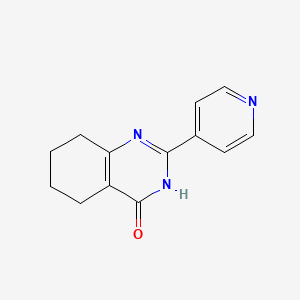
![5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1489718.png)
![7-Aminotetrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1489719.png)
